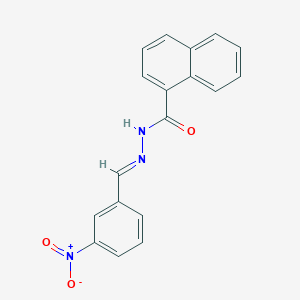![molecular formula C18H28N2O4S B5573877 1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5573877.png)
1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17697855 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
5-HT7 Receptor Selectivity and Multireceptor Profile
A study by Canale et al. (2016) explored the N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines. This approach was considered for designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. The study identified potent and selective 5-HT7 receptor antagonists with antidepressant-like and pro-cognitive properties, suggesting potential applications in treating central nervous system (CNS) disorders (Canale et al., 2016).
Application in Li-ion Batteries
Kim et al. (2013) investigated 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI), a solid salt with good miscibility with carbonate solvents, as a co-solvent in Li-ion batteries. The study highlighted EMP-TFSI's ability to provide better conductivity in Li-ion batteries, indicating its potential use in enhancing the performance of these batteries (Kim et al., 2013).
Anti-Acetylcholinesterase Activity
Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and alkyl or phenyl groups enhanced the activity, with certain derivatives showing potent inhibition of AChE. This suggests potential applications in developing antidementia agents (Sugimoto et al., 1990).
Sulfonyl Hydrazone and Piperidine in Medicinal Chemistry
Karaman et al. (2016) synthesized novel sulfonyl hydrazone derivatives containing piperidine rings and evaluated them for antioxidant capacity and anticholinesterase activity. This research highlights the significance of sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, particularly in developing compounds with potential therapeutic applications (Karaman et al., 2016).
Anticancer Agent Development
A study by Rehman et al. (2018) focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as anticancer agents. The findings indicate these compounds have potential as anticancer agents, requiring further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-25(22,23)20-11-5-6-16(12-20)18(21)19-15(3)13-24-17-9-7-14(2)8-10-17/h7-10,15-16H,4-6,11-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIBEACJDRDPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5573805.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B5573806.png)

![1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5573830.png)
![(5E)-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5573837.png)
![N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5573847.png)
![2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole](/img/structure/B5573850.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5573858.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzoate](/img/structure/B5573859.png)
![2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5573865.png)
![2-{[(2,4-difluorobenzyl)oxy]carbonyl}benzoic acid](/img/structure/B5573869.png)
![(1S*,5R*)-3-[(1-isopropyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573895.png)

![6-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5573910.png)
